Vilangin (CAS 4370-68-7) is a semi-synthetic, methylene-bridged dimeric benzoquinone derived from the condensation of embelin with formaldehyde. Characterized by a highly conjugated molecular structure (C35H52O8) and a molecular weight of 600.8 g/mol, vilangin exhibits distinct physicochemical properties compared to its monomeric precursor, including altered solubility in organic solvents and enhanced redox potential[1]. In procurement and industrial research, vilangin is primarily sourced as a high-purity reference standard for pharmacological assays, a specialized dye with improved fastness properties for textile applications, and a versatile building block for synthesizing advanced quinone-based derivatives [2]. Its dual-quinone core provides a specialized scaffold for evaluating dimeric structural effects in enzyme inhibition, antioxidant formulations, and material science applications.
Substituting vilangin with its monomeric precursor, embelin, or crude Embelia ribes extracts fundamentally compromises experimental and application outcomes. In material applications such as natural dyeing, embelin exhibits inferior color fastness and lower responsiveness to simultaneous mordanting, making it unsuitable for high-durability textile formulations [1]. In pharmacological and biochemical assays, the dimeric structure of vilangin dramatically alters its spatial footprint and redox behavior, resulting in distinct binding affinities—such as its specific interaction energy with Nitric Oxide Synthase (NOS)—and a different cytotoxicity profile compared to the monomer [2]. Furthermore, utilizing crude extracts introduces unacceptable variability in purity and concentration, failing to meet the rigorous reproducibility standards required for quantitative structure-activity relationship (QSAR) studies and industrial scale-up.
In comparative dyeing studies on cotton fibers, the semi-synthetic vilangin demonstrates superior processability and final color strength when used with mordants compared to its parent compound, embelin. While both dyes show similar baseline color strengths (K/S values of 0.18 and 0.19), the application of simultaneous mordanting significantly enhances vilangin's performance, yielding K/S values up to 0.52. This indicates that vilangin's dimeric structure provides better coordination with metal mordants, resulting in superior wash, rubbing, and light fastness properties essential for industrial textile applications [1].
| Evidence Dimension | Color strength (K/S value) under simultaneous mordanting |
| Target Compound Data | Vilangin: K/S value of 0.27 to 0.52 |
| Comparator Or Baseline | Embelin: Baseline K/S of 0.18 (inferior fastness and mordant response) |
| Quantified Difference | Up to a 2.8-fold increase in color strength with simultaneous mordanting |
| Conditions | Cotton fiber dyeing with simultaneous mordanting process |
Justifies the procurement of vilangin over embelin for material science and textile applications requiring high-durability dyes and strong mordant coordination.
Vilangin's dual-benzoquinone core significantly amplifies its electron-donating capabilities compared to standard monomeric antioxidants. In quantitative Ferric Reducing Antioxidant Power (FRAP) assays, purified vilangin exhibited a twofold higher reduction value compared to the standard baseline. Additionally, it achieved a maximum radical scavenging rate of 72.35% at 1,000 µg/mL[1]. This enhanced redox activity is a direct consequence of the methylene-bridged dimeric structure, which stabilizes radical intermediates more effectively than simpler quinones.
| Evidence Dimension | Ferric Reducing Antioxidant Power (FRAP) |
| Target Compound Data | Vilangin: 2x higher reduction value |
| Comparator Or Baseline | Standard antioxidant baseline: 1x reduction value |
| Quantified Difference | 100% increase (twofold higher) in ferric reducing power |
| Conditions | In vitro FRAP assay |
Makes vilangin the preferred active pharmaceutical ingredient (API) precursor or reference standard for developing high-capacity antioxidant formulations.
The transition from a monomeric to a dimeric benzoquinone fundamentally alters the compound's interaction with target enzymes. In silico binding free energy calculations demonstrate that vilangin achieves a highly stable maximum interaction energy of -50.1 kcal/mol with Nitric Oxide Synthase (NOS), specifically interacting with the Arg199 and Glu377 residues [1]. This distinct spatial and thermodynamic binding profile differentiates vilangin from embelin, which exhibits a different interaction pattern, thereby validating vilangin as a specialized probe for NOS-related mechanistic studies.
| Evidence Dimension | NOS interaction energy (Binding affinity) |
| Target Compound Data | Vilangin: -50.1 kcal/mol |
| Comparator Or Baseline | Embelin: Lower relative binding efficacy and different interaction residues |
| Quantified Difference | Distinct thermodynamic stabilization at -50.1 kcal/mol for the dimeric structure |
| Conditions | In silico molecular docking and binding free energy calculations on NOS |
Essential for researchers selecting the correct structural analog for targeted enzyme inhibition assays and QSAR modeling.
Due to its superior color strength (K/S up to 0.52) and enhanced coordination with simultaneous mordanting, vilangin is highly recommended as a semi-synthetic dye for premium textile processing. It overcomes the poor wash and light fastness limitations of its natural precursor, embelin, making it suitable for industrial-scale sustainable dyeing operations [1].
Leveraging its twofold higher ferric reducing antioxidant power compared to standard baselines, vilangin serves as an excellent candidate for integration into redox-active polymers, specialized antioxidant coatings, and electrochemical sensors where a stable, high-capacity dimeric quinone is required [2].
Vilangin is the definitive reference standard for evaluating the pharmacological impact of quinone dimerization. Its specific NOS binding energy (-50.1 kcal/mol) and distinct interaction profile make it indispensable for in vitro angiogenesis models and enzyme inhibition assays where monomeric embelin fails to provide the necessary spatial interactions [3].